molecular formula C9H12ClNO3 B2763566 Methyl 2-(3-aminophenoxy)acetate hydrochloride CAS No. 1172249-09-0

Methyl 2-(3-aminophenoxy)acetate hydrochloride

Cat. No.: B2763566
CAS No.: 1172249-09-0
M. Wt: 217.65
InChI Key: WVNZZKUXNGWJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-aminophenoxy)acetate hydrochloride typically involves the reaction of 3-aminophenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and purification to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-aminophenoxy)acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Methyl 2-(3-aminophenoxy)acetate hydrochloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminophenoxy)acetate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • Methyl 2-(4-aminophenoxy)acetate
  • Methyl 2-(2-aminophenoxy)acetate
  • Ethyl 2-(3-aminophenoxy)acetate

Comparison: Methyl 2-(3-aminophenoxy)acetate hydrochloride is unique due to the position of the amino group on the phenoxy ring, which influences its reactivity and interactions with other molecules. Compared to its isomers and analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

methyl 2-(3-aminophenoxy)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-12-9(11)6-13-8-4-2-3-7(10)5-8;/h2-5H,6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNZZKUXNGWJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC(=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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